molecular formula C19H32O2 B14620877 Methyl octadeca-3,9,12-trienoate CAS No. 59148-99-1

Methyl octadeca-3,9,12-trienoate

Cat. No.: B14620877
CAS No.: 59148-99-1
M. Wt: 292.5 g/mol
InChI Key: YIBMJQICEPWMPO-UHFFFAOYSA-N
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Description

Methyl octadeca-3,9,12-trienoate, also known as methyl linolenate, is a fatty acid methyl ester with the molecular formula C₁₉H₃₂O₂. It is a polyunsaturated fatty acid ester derived from linolenic acid. This compound is commonly found in various plant oils and is known for its role in the biosynthesis of essential fatty acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-3,9,12-trienoate can be synthesized through the esterification of linolenic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating linolenic acid and methanol with a catalyst such as sulfuric acid or hydrochloric acid to produce the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the transesterification of vegetable oils rich in linolenic acid. This process uses methanol and a base catalyst, such as sodium methoxide or potassium hydroxide, to convert the triglycerides in the oil into fatty acid methyl esters, including this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-3,9,12-trienoate undergoes various chemical reactions, including:

    Hydrogenation: The addition of hydrogen to the double bonds in the presence of a catalyst such as Raney nickel.

    Oxidation: The reaction with oxygen or other oxidizing agents, leading to the formation of peroxides and other oxidation products.

    Esterification and Transesterification: The formation of esters through reactions with alcohols and acids.

Common Reagents and Conditions

    Hydrogenation: Raney nickel catalyst, temperatures of 110-170°C.

    Oxidation: Oxygen or other oxidizing agents, ambient or elevated temperatures.

    Esterification: Methanol, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Hydrogenation: Saturated fatty acid esters.

    Oxidation: Peroxides and other oxidation products.

    Esterification: Methyl esters of fatty acids.

Scientific Research Applications

Methyl octadeca-3,9,12-trienoate has a wide range of applications in scientific research:

    Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

    Biology: Studied for its role in the biosynthesis of essential fatty acids and its effects on cell membranes.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of biodiesel and as a component in lubricants and surfactants.

Mechanism of Action

The mechanism of action of methyl octadeca-3,9,12-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, which play roles in inflammation and other physiological processes. The molecular targets and pathways involved include enzymes such as cyclooxygenases and lipoxygenases, which convert the compound into various signaling molecules.

Comparison with Similar Compounds

Methyl octadeca-3,9,12-trienoate is similar to other fatty acid methyl esters, such as:

    Methyl octadeca-9,12-dienoate (methyl linoleate): Another polyunsaturated fatty acid ester with two double bonds.

    Methyl octadeca-6,9,12-trienoate (methyl γ-linolenate): A polyunsaturated fatty acid ester with three double bonds, but with a different double bond configuration.

Uniqueness

This compound is unique due to its specific double bond configuration, which influences its chemical reactivity and biological activity. Its role as a precursor to essential fatty acids and bioactive lipid mediators sets it apart from other similar compounds.

Properties

CAS No.

59148-99-1

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadeca-3,9,12-trienoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,16-17H,3-6,9,12-15,18H2,1-2H3

InChI Key

YIBMJQICEPWMPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCC=CCC(=O)OC

Origin of Product

United States

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